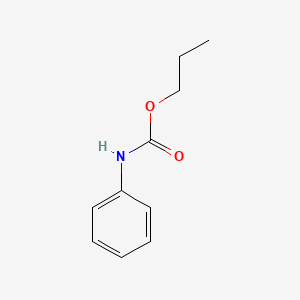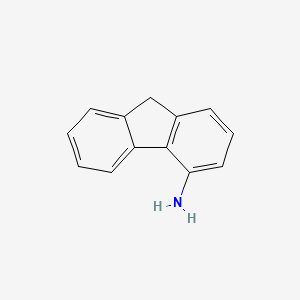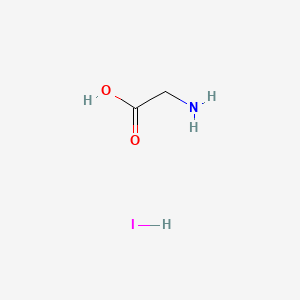
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Vue d'ensemble
Description
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a compound with the molecular formula C13H16N2O and a molecular weight of 216.2789 . It is a solid substance that appears as white or near-white crystals .
Synthesis Analysis
The synthesis of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one typically involves a reaction between pyridine and acetic anhydride to produce 2-pyrazolin-5-one. This compound then reacts with tert-butylmagnesium bromide to yield the final product .Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one consists of a pyrazolinone ring substituted with a tert-butyl group at the 3-position and a phenyl group at the 1-position .Physical And Chemical Properties Analysis
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a solid that can dissolve in many organic solvents, such as ethanol and ether, at room temperature. It is a stable compound but may decompose under conditions of heat or light .Applications De Recherche Scientifique
-
Fluorescent Heterocyclic Dyes
- Field: Physics, Chemistry, and Biology .
- Application: Pyrazolines are used in the design and synthesis of novel fluorescent heterocyclic dyes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: These dyes have favourable photophysical properties and play a crucial role in charge transfer processes .
-
DNA Intercalative Binding
- Field: Biochemistry .
- Application: Certain pyrazoline derivatives can insert into DNA pairs by the intercalative binding mode .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: This compound possesses a fluorescence that is quenched dramatically and immediately by the addition of DNA, due to the formation of a stable complex .
-
Antimicrobial Activity
- Field: Pharmacology .
- Application: Compounds having 1,2,3-triazole functionalities, which can be found in some pyrazoline derivatives, are known to possess potent antimicrobial activity .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Anticancer Activity
- Field: Pharmacology .
- Application: Synthetic indolin-2-ones, which can be derived from pyrazoline compounds, are reported for anticancer properties .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Halogen Exchange Reaction
- Field: Chemistry .
- Application: The ligand, which can be a pyrazoline derivative, plays an essential role in the halogen exchange reaction .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Palladium-Catalyzed Cross-Coupling-Alkyne Cyclization
- Field: Chemistry .
- Application: Pyrazoline derivatives can be used in palladium-catalyzed cross-coupling-alkyne cyclization .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Halogen Exchange Reaction
-
Blue OLEDs
- Field: Material Science .
- Application: Pyrazoline derivatives can be used in the construction of blue organic light-emitting diodes (OLEDs) .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Palladium-Catalyzed Cross-Coupling-Alkyne Cyclization
- Field: Chemistry .
- Application: Pyrazoline derivatives can be used in palladium-catalyzed cross-coupling-alkyne cyclization .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
-
Halogen Exchange Reaction
-
Blue OLEDs
- Field: Material Science .
- Application: Pyrazoline derivatives can be used in the construction of blue organic light-emitting diodes (OLEDs) .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
5-tert-butyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSULZKBEJXMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288874 | |
| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
6631-89-6 | |
| Record name | 6631-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



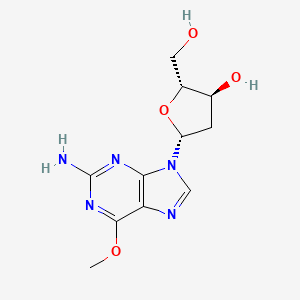
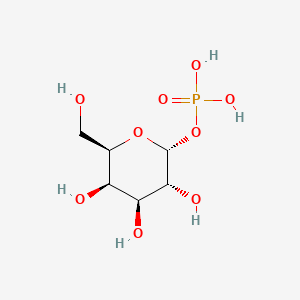
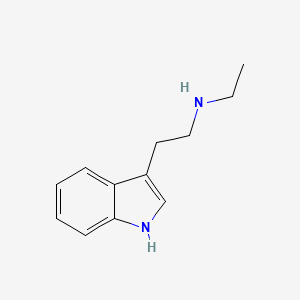
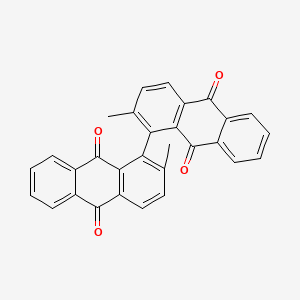
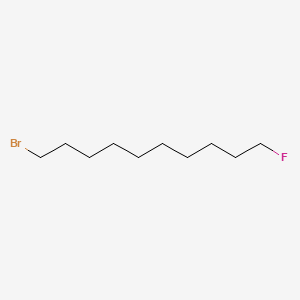

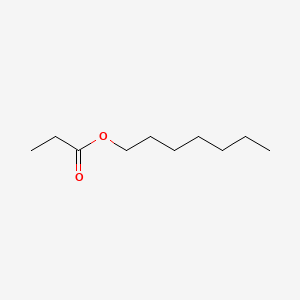
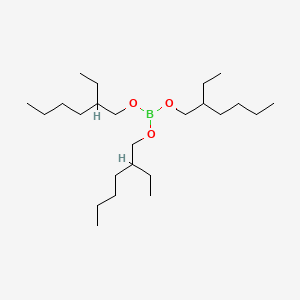
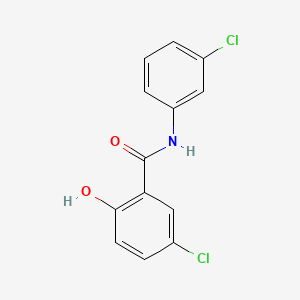
![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
